molecular formula C13H10FN3O B5840225 5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B5840225
M. Wt: 243.24 g/mol
InChI Key: LSUUEPJEACOLSM-UHFFFAOYSA-N
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Description

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group, a fluorophenyl group, and an oxazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a nitrile or an amide.

    Introduction of the fluorophenyl group: This step often involves a substitution reaction where a fluorophenyl halide reacts with the oxazole intermediate.

    Addition of the cyclopropylamino group: This can be accomplished through an amination reaction, where a cyclopropylamine is introduced to the oxazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-(cyclopropylamino)-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(cyclopropylamino)-2-(4-bromophenyl)-1,3-oxazole-4-carbonitrile
  • 5-(cyclopropylamino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile

Uniqueness

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

5-(cyclopropylamino)-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c14-9-3-1-8(2-4-9)12-17-11(7-15)13(18-12)16-10-5-6-10/h1-4,10,16H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUUEPJEACOLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(N=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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